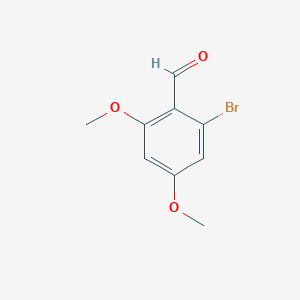

2-Bromo-4,6-dimethoxybenzaldehyde

CAS No.: 81574-69-8

Cat. No.: VC5950290

Molecular Formula: C9H9BrO3

Molecular Weight: 245.072

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81574-69-8 |

|---|---|

| Molecular Formula | C9H9BrO3 |

| Molecular Weight | 245.072 |

| IUPAC Name | 2-bromo-4,6-dimethoxybenzaldehyde |

| Standard InChI | InChI=1S/C9H9BrO3/c1-12-6-3-8(10)7(5-11)9(4-6)13-2/h3-5H,1-2H3 |

| Standard InChI Key | PEKSAHQVDKQWST-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C(=C1)Br)C=O)OC |

Introduction

Key Findings

2-Bromo-4,6-dimethoxybenzaldehyde (CAS 81574-69-8) is a brominated aromatic aldehyde with a molecular formula of and a molecular weight of 245.07 g/mol . This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its synthesis typically involves electrophilic aromatic substitution, leveraging the directing effects of methoxy groups to achieve regioselective bromination . Characterization via spectroscopic methods such as FTIR and GC-MS confirms the presence of functional groups, including the aldehyde () and bromine () . Handling requires strict safety protocols due to its hazardous properties, including respiratory and dermal irritation risks .

Physicochemical Properties

Structural and Molecular Characteristics

The compound crystallizes as a colorless to slightly yellowish solid with a melting point range of 143–146°C, as observed in analogous brominated benzaldehydes . Its density is approximately at 20°C, consistent with brominated aromatic compounds . The presence of methoxy groups increases solubility in polar organic solvents like methanol and chloroform, while the aldehyde group contributes to reactivity in nucleophilic additions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 245.07 g/mol | |

| Melting Point | 143–146°C | |

| Density | ||

| Solubility | Methanol, Chloroform |

Spectroscopic Data

-

FTIR: A strong absorption band at corresponds to the stretch, while the vibration of the aldehyde appears near . Methoxy groups () show peaks around .

-

GC-MS: The molecular ion peak () at aligns with the molecular weight of the compound .

Synthesis Methods

Bromination of 4,6-Dimethoxybenzaldehyde

The most direct route involves electrophilic bromination of 4,6-dimethoxybenzaldehyde using molecular bromine () in methanol or chloroform . A representative procedure is as follows:

-

Reaction Setup: A solution of 4,6-dimethoxybenzaldehyde (10.0 g, 60.1 mmol) in dry chloroform (80 mL) is stirred under argon.

-

Bromine Addition: Bromine (3.2 mL, 62.5 mmol) in chloroform (8 mL) is added dropwise at room temperature.

-

Heating: The mixture is heated to 60°C for 6 hours to ensure complete substitution.

-

Workup: After cooling, the solvent is removed under reduced pressure, and the residue is crystallized from methanol to yield the product .

This method achieves yields exceeding 85%, with purity confirmed by thin-layer chromatography (TLC; in hexane/ethyl acetate 6:4) .

Alternative Synthesis Using Potassium Bromate

To mitigate the hazards of handling liquid bromine, an alternative approach employs potassium bromate () as an in situ bromine source . In acidic conditions, generates bromine radicals, which participate in electrophilic substitution:

Procedure:

-

Acidification: Veratraldehyde (4,6-dimethoxybenzaldehyde) is dissolved in acetic acid.

-

Oxidation: is added gradually, and the mixture is stirred at 50°C for 4 hours.

-

Isolation: The product is filtered, washed with cold methanol, and dried under vacuum .

This method offers moderate yields (69–82%) and is scalable for industrial applications .

Characterization and Analytical Techniques

Thin-Layer Chromatography (TLC)

TLC analysis using hexane/ethyl acetate (6:4) as the mobile phase reveals a single spot at , confirming reaction completion and product homogeneity .

Fourier-Transform Infrared Spectroscopy (FTIR)

Key FTIR absorptions:

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum displays a molecular ion peak at , consistent with the molecular weight of 2-bromo-4,6-dimethoxybenzaldehyde () .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a handle for further functionalization. For example, Suzuki-Miyaura coupling with arylboronic acids yields biaryl aldehydes, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Agrochemicals

The compound is a precursor to herbicides and fungicides. Reaction with hydrazines generates Schiff bases, which exhibit antifungal activity against Fusarium species .

Ligand Design

In coordination chemistry, the aldehyde group can be condensed with amines to form tridentate ligands for transition metal catalysts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume